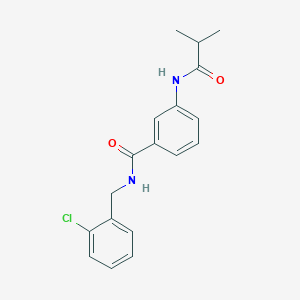
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as MNQ, is a synthetic compound that has been studied for its potential applications in scientific research. MNQ is a tetrahydroisoquinoline derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve the binding of the compound to specific proteins or other biomolecules. This binding may alter the activity of these molecules, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. It has also been shown to induce apoptosis in certain cancer cell lines, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is its strong fluorescence, which makes it useful for imaging applications. However, 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is relatively unstable and has a short half-life, which may limit its usefulness in certain experiments. Additionally, the mechanism of action of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is the development of new synthetic methods for 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline that may improve its stability and half-life. Additionally, further studies are needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline and its potential applications in cancer therapy and other areas of biomedical research. Finally, 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline may also be useful as a tool for studying protein-protein interactions and other biomolecular interactions.
Méthodes De Synthèse
The synthesis of 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline involves a multi-step process that begins with the reaction of 2-nitrobenzaldehyde with 2,3-dimethoxyphenethylamine to form the intermediate 2-(2-nitrobenzyl)-2,3-dimethoxyphenethylamine. This intermediate is then reduced using sodium borohydride to yield the final product, 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline.
Applications De Recherche Scientifique
6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use as a fluorescent probe for imaging applications. It has been shown to exhibit strong fluorescence in the red region of the spectrum, making it useful for imaging applications that require long-wavelength excitation and emission. 6,7-dimethoxy-2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use as a tool for studying protein-protein interactions, as it has been shown to bind selectively to certain proteins.
Propriétés
IUPAC Name |
6,7-dimethoxy-2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-9-13-7-8-19(12-15(13)10-18(17)24-2)11-14-5-3-4-6-16(14)20(21)22/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXREMTVVUDHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260404 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)






![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)

![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)
![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)
